3-Amino-4,4-dimethylpentanoic acid 3-Amino-4,4-dimethylpentanoic acid
Brand Name: Vulcanchem
CAS No.: 204191-43-5
VCID: VC21543562
InChI: InChI=1S/C7H15NO2/c1-7(2,3)5(8)4-6(9)10/h5H,4,8H2,1-3H3,(H,9,10)
SMILES: CC(C)(C)C(CC(=O)O)N
Molecular Formula: C7H15NO2
Molecular Weight: 145.2 g/mol

3-Amino-4,4-dimethylpentanoic acid

CAS No.: 204191-43-5

Cat. No.: VC21543562

Molecular Formula: C7H15NO2

Molecular Weight: 145.2 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-4,4-dimethylpentanoic acid - 204191-43-5

CAS No. 204191-43-5
Molecular Formula C7H15NO2
Molecular Weight 145.2 g/mol
IUPAC Name 3-amino-4,4-dimethylpentanoic acid
Standard InChI InChI=1S/C7H15NO2/c1-7(2,3)5(8)4-6(9)10/h5H,4,8H2,1-3H3,(H,9,10)
Standard InChI Key MIMSUZKTGRXZNZ-UHFFFAOYSA-N
SMILES CC(C)(C)C(CC(=O)O)N
Canonical SMILES CC(C)(C)C(CC(=O)O)N

Physical and Chemical Properties

The compound’s physical properties are well-documented, enabling precise characterization and handling.

Table 1: Key Physical Properties of 3-Amino-4,4-Dimethylpentanoic Acid

PropertyValueSource
CAS Number204191-43-5
Molecular FormulaC₇H₁₅NO₂
Molecular Weight145.20 g/mol
Density1.0 ± 0.1 g/cm³
Boiling Point241.6 ± 23.0 °C at 760 mmHg
Flash Point99.9 ± 22.6 °C

These properties highlight its stability under standard conditions and suitability for use in synthetic chemistry.

Synthesis and Preparation Methods

The synthesis of 3-amino-4,4-dimethylpentanoic acid involves strategic alkylation reactions. While specific industrial protocols are proprietary, academic literature provides insights into its preparation:

Key Synthetic Routes

  • Asymmetric Alkylation:

    • Glycine derivatives undergo alkylation with branched alkyl halides (e.g., 2-methylpropyl halides) in the presence of chiral catalysts to achieve stereochemical control .

    • Hydrolysis of intermediates under acidic or basic conditions yields the free amino acid.

  • Industrial-Scale Production:

    • Biocatalytic methods or fermentation processes may be employed to enhance yield and reduce environmental impact, though detailed methodologies remain undisclosed .

A 2009 study in Tetrahedron: Asymmetry demonstrated the feasibility of asymmetric synthesis for structurally related compounds, suggesting analogous approaches for this molecule .

Chemical Reactivity and Functional Group Transformations

The compound’s amino and carboxylic acid groups enable diverse reactivity, making it a versatile intermediate in organic synthesis.

Table 2: Common Reactions and Conditions

Reaction TypeReagents/ConditionsProducts
OxidationKMnO₄, H₂O₂Nitro derivatives, oxidized acids
ReductionLiAlH₄, NaBH₄Alcohols, aldehydes
SubstitutionAcyl chlorides, anhydridesAmides, esters

Mechanistic Insights

  • Oxidation: The amino group is susceptible to oxidation, forming nitro compounds under strong oxidizing conditions .

  • Reduction: The carboxylic acid group can be reduced to a primary alcohol using hydride donors .

  • Substitution: The amino group participates in nucleophilic acyl substitution, forming peptide bonds or other derivatives .

Comparative Analysis with Similar Compounds

3-Amino-4,4-dimethylpentanoic acid distinguishes itself from other branched-chain amino acids through its specific branching pattern and functional group arrangement.

Table 3: Structural and Functional Comparison

CompoundStructure CharacteristicsKey Differences
LeucineBranched at second carbonSingle methyl group; no amino group at C3
2-Amino-2-methylpropanoic acidSingle methyl group at C2Simpler structure; fewer reactive sites
3-Amino-4,4-dimethylpentanoic acidDual methyl groups at C4Enhanced steric hindrance; distinct reactivity

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator